
N-(2,4-Dioxo-1,2-dihydrochinazolin-3(4H)-yl)-5-(1-(2-((4-Chlorbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrochinazolin-3(4H)-yl)-pentanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is a useful research compound. Its molecular formula is C27H33ClN4O4 and its molecular weight is 513.04. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Titelverbindung zeigt aphicidale Aktivität gegen Blattläuse wie Sitobion miscanthi (Hemmungsrate: 74,1%) und Schizaphis graminum (77,5%). Blattläuse sind berüchtigte Schädlinge, die Nutzpflanzen schädigen, daher könnte diese Verbindung als potenzielles Insektizid zur Blattlausbekämpfung dienen .
- Neben ihrer aphicidalen Aktivität zeigt die Verbindung auch antifungale Wirkungen gegen Pythium aphanidermatum (62,0%). Antifungalmittel sind entscheidend für den Schutz von Pflanzen vor Pilzkrankheiten, was diese Verbindung in landwirtschaftlichen Anwendungen wertvoll macht .
- Substituierte Triazinverbindungen, wie die in Frage stehende, haben in der medizinischen Chemie Aufmerksamkeit erlangt. Ihre einfache Struktur und vielfältigen Aktivitäten (einschließlich insektizider, antifungaler, herbizider und antiviraler) machen sie zu vielversprechenden Kandidaten für die Medikamentenentwicklung .
- Das Vorhandensein der elektronenziehenden Gruppe NO2 spielt eine entscheidende Rolle bei der Verleihung insektizider Eigenschaften. Die Wirksamkeit dieser Verbindung gegen verschiedene Blattlausarten unterstreicht die Bedeutung solcher Gruppen bei der Gestaltung von Insektiziden .
- Benzylgruppen, wie die in dieser Verbindung, haben sowohl in Insektiziden (z. B. Pyridaben) als auch in Fungiziden (z. B. Cyflufenamid) hervorragende Aktivitäten gezeigt. Allerdings erfordern Resistenzprobleme die kontinuierliche Erforschung neuartiger Verbindungen .
- Insgesamt liefert diese Verbindung wertvolle Erkenntnisse für die Gestaltung neuartiger Agrochemikalien. Forscher können ihre Struktur und Bioaktivität als Grundlage für die Entwicklung effektiverer Insektizide und Fungizide nutzen .
Aphid-Kontrollmittel
Antifungal-Eigenschaften
Medizinische Chemie
Elektronenziehende Gruppen in Insektiziden
Benzylgruppen in Pestiziden
Entwicklung von Agrochemikalien
Zusammenfassend lässt sich sagen, dass die dualen aphicidalen und antifungalen Eigenschaften der Verbindung, zusammen mit ihrem Potenzial in der medizinischen Chemie und der Entwicklung von Agrochemikalien, sie zu einem interessanten Thema für weitere Untersuchungen machen. Forscher können ihre Struktur-Wirkungs-Beziehungen untersuchen und ihre Eigenschaften für praktische Anwendungen in der Landwirtschaft und im Schädlingsmanagement optimieren . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊
Eigenschaften
CAS-Nummer |
1185045-70-8 |
|---|---|
Molekularformel |
C27H33ClN4O4 |
Molekulargewicht |
513.04 |
IUPAC-Name |
5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
InChI |
InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)9-5-6-16-31-26(35)22-7-3-4-8-23(22)32(27(31)36)18-25(34)30-17-20-10-12-21(28)13-11-20/h3-4,7-8,10-13,19H,5-6,9,14-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
HROOXVNEAMXNQJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
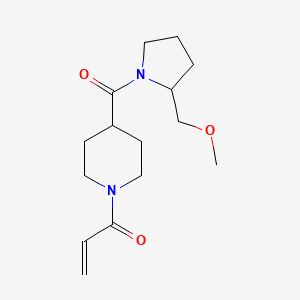
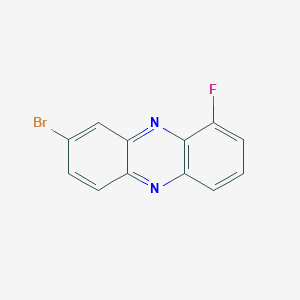
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)
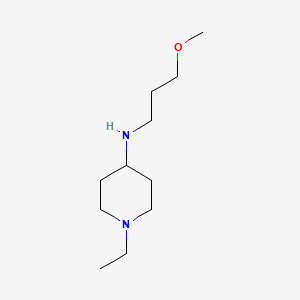
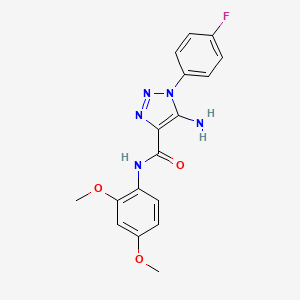
![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)
![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)
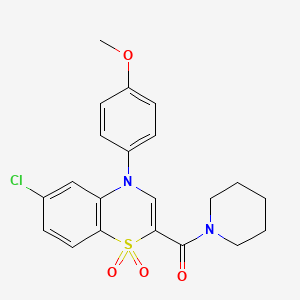

![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]acetamide hydrochloride](/img/structure/B2582861.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)
